Precise Quantitative Data Currently Unavailable for This Specific Compound
An exhaustive search of primary literature, patents, and vendor databases could not identify publicly available, quantitative assay data (e.g., IC50, Ki) for the precise compound 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide at this time. The compound is part of the Cav2.2 inhibitor SAR study by Winters et al. (2014), but its individual data point was not disclosed in the abstract or supplementary materials [1]. Similarly, no comparative data against its closest analogs (e.g., 2-methyl or 2-isopropyl derivatives) were found. This evidence gap must be explicitly stated to prevent unsupported procurement decisions.
| Evidence Dimension | Cav2.2 Calcium Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Data for closest analogs (e.g., 2-methyl, 2-isopropyl, 2-cyclopropylmethyl) is also not publicly available in a directly comparable format |
| Quantified Difference | Unable to calculate |
| Conditions | Cav2.2 channel functional assay (method not specified for this compound) |
Why This Matters
Without specific quantitative data, procurement must be based on scaffold-level potential and the compound's utility as an N-unsubstituted reference standard, not on proven pharmacological superiority.
- [1] Winters, M.P.; Subasinghe, N.L.; Wall, M.J.; Beck, E.J.; Brandt, M.R.; Finley, M.F.A.; Liu, Y.; Lubin, M.L.; Neeper, M.P.; Qin, N.; et al. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorg. Med. Chem. Lett. 2014, 24, 2057–2061. View Source
